molecular formula C16H15BrO4 B13929173 Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate

Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate

Cat. No.: B13929173
M. Wt: 351.19 g/mol
InChI Key: CFGAJJFFDUMPNQ-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-2-bromo-4-methoxybenzoic acid and benzyl alcohol.

    Esterification: The carboxylic acid group of 5-hydroxy-2-bromo-4-methoxybenzoic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.

    Benzylation: The hydroxyl group is then benzylated using benzyl chloride in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Benzoic acids or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the benzyloxy group may facilitate binding to specific enzymes or receptors, while the bromine atom may participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(benzyloxy)-2-chloro-4-methoxybenzoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 5-(benzyloxy)-2-fluoro-4-methoxybenzoate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 5-(benzyloxy)-2-iodo-4-methoxybenzoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom’s size and electronegativity can affect the compound’s overall properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C16H15BrO4

Molecular Weight

351.19 g/mol

IUPAC Name

methyl 2-bromo-4-methoxy-5-phenylmethoxybenzoate

InChI

InChI=1S/C16H15BrO4/c1-19-14-9-13(17)12(16(18)20-2)8-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

CFGAJJFFDUMPNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)OC)OCC2=CC=CC=C2

Origin of Product

United States

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